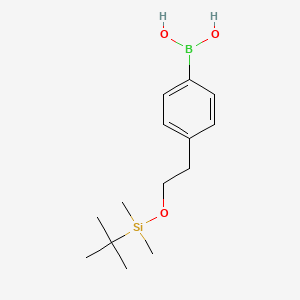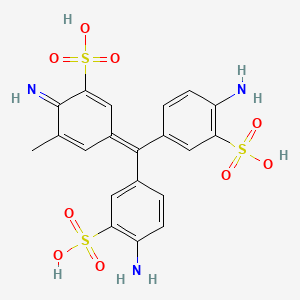
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a piperazine ring with a methyl group
Méthodes De Préparation
The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring is synthesized through cyclization reactions involving appropriate precursors.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopentane precursor.
Carboxylic Acid Group Addition: The carboxylic acid group is added through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, enhancing the compound’s versatility.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine ring but differs in the alkyl chain length and functional groups.
1-(4-Methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine ring and a carboxylic acid group but has a different carbon chain length.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H20N2O2/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11/h2-9H2,1H3,(H,14,15) |
Clé InChI |
AGTFLFIERCJQMI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
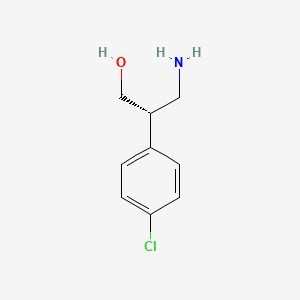
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
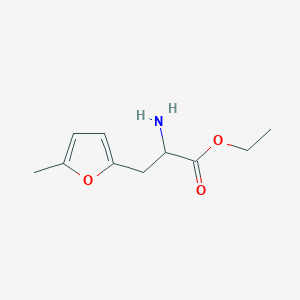

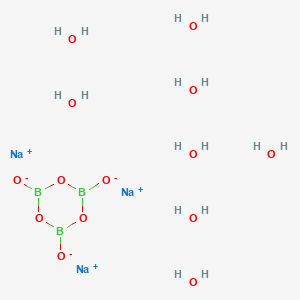
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
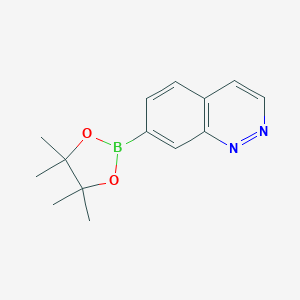
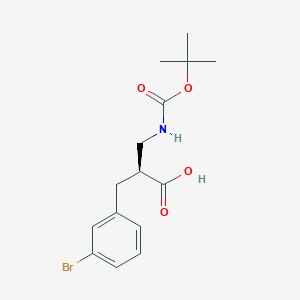
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
